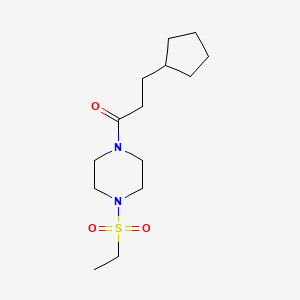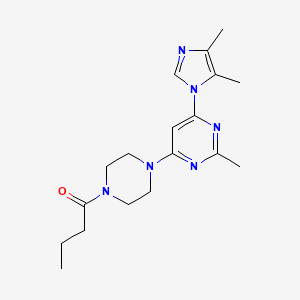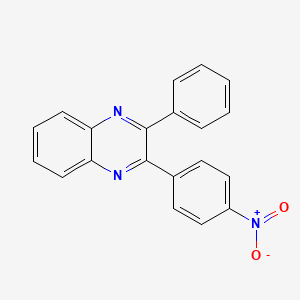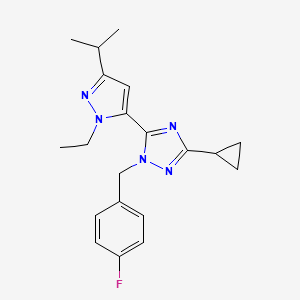
1-(3-cyclopentylpropanoyl)-4-(ethylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-cyclopentylpropanoyl)-4-(ethylsulfonyl)piperazine is a chemical compound that falls into the broader category of piperazine derivatives. Piperazine derivatives have been widely studied for their potential pharmacological activities and chemical properties, making them of significant interest in the development of new materials and medicines.
Synthesis Analysis
The synthesis of piperazine derivatives often involves nucleophilic substitution reactions, acylation, and modifications to the piperazine ring. For example, a series of piperazine analogues have been synthesized and characterized structurally and pharmacologically, highlighting the versatility of piperazine compounds in chemical synthesis (Mutulis et al., 2004).
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be analyzed using various spectroscopic techniques and density functional theory (DFT). Studies have shown that DFT optimization of molecular structures is consistent with crystal structures determined by X-ray diffraction, illustrating the stable configurations of piperazine compounds (Xiao et al., 2022).
Chemical Reactions and Properties
Piperazine derivatives participate in a wide range of chemical reactions, demonstrating diverse chemical properties. For instance, 1,4-disulfopiperazine-1,4-diium chloride has been used as an efficient ionic catalyst for the synthesis of phthalazine derivatives, showcasing the compound's role in promoting various chemical reactions (Shirini et al., 2017).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in different fields. The crystallographic analysis reveals that piperazine rings often adopt a chair conformation, influencing the compound's physical properties and reactivity (Naveen et al., 2007).
Chemical Properties Analysis
The chemical properties of piperazine derivatives, including reactivity, stability, and functional group transformations, are influenced by their molecular structure. Studies on compounds like 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines reveal their potential as ligands for receptors, indicating the broad applicability of piperazine derivatives in designing receptor-specific agents (Borrmann et al., 2009).
Scientific Research Applications
Targeting Melanocortin Receptors
A series of piperazine analogues were synthesized to target melanocortin receptors, specifically the melanocortin 4 receptor (MC4R), which is crucial for metabolic regulation and appetite control. These compounds were structurally and pharmacologically characterized, showing selectivity and submicromolar affinities for MC4R. This research suggests potential applications in treating conditions related to metabolic dysfunction and obesity. The study provides insight into the structural requirements for MC4R affinity and activity, contributing to the development of new therapeutic agents (Mutulis et al., 2004).
Enzymatic Metabolism in Drug Development
The enzymatic metabolism of Lu AA21004, a novel antidepressant, was examined to understand its metabolic pathways. This research highlighted the role of various cytochrome P450 enzymes in the oxidative metabolism of the drug, leading to the formation of multiple metabolites. Such studies are vital for drug development, as they help predict drug interactions, side effects, and efficacy. Understanding the metabolic pathways of drugs can inform dosage recommendations and improve therapeutic outcomes (Hvenegaard et al., 2012).
Antiviral Research and HIV Treatment
Research into bis(heteroaryl)piperazines (BHAPs) led to the discovery of novel non-nucleoside HIV-1 reverse transcriptase inhibitors. These compounds were synthesized and evaluated for their ability to inhibit the HIV-1 virus, with some showing significant potency. This line of research is crucial for developing new treatments for HIV, offering hope for more effective and less toxic antiviral therapies. The development of such compounds underscores the importance of chemical innovation in addressing global health challenges (Romero et al., 1994).
Development of Diagnostic and Therapeutic Agents
A study on 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines introduced a new series of compounds with high selectivity and affinity for the A2B adenosine receptor. These antagonists, with subnanomolar affinity, highlight the potential for developing targeted diagnostic and therapeutic agents for conditions where the A2B adenosine receptor plays a key role. Such research contributes to the diversification of pharmacological tools and the potential for precision medicine (Borrmann et al., 2009).
Novel Anticancer Compounds
The synthesis and metabolic study of TM-208, a new compound with significant anticancer activity, illustrates the ongoing search for effective cancer treatments. By analyzing its metabolites in rat plasma and tissues, researchers can better understand its pharmacokinetics and mechanism of action. Such studies are essential for advancing cancer therapy, highlighting the role of novel compounds in the fight against cancer (Jiang et al., 2007).
Mechanism of Action
properties
IUPAC Name |
3-cyclopentyl-1-(4-ethylsulfonylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3S/c1-2-20(18,19)16-11-9-15(10-12-16)14(17)8-7-13-5-3-4-6-13/h13H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZCKEHINJWPNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C(=O)CCC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopentyl-1-[4-(ethylsulfonyl)piperazin-1-yl]propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S*,5R*)-3-[(3-chlorophenyl)sulfonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5511083.png)
![4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B5511087.png)

![N'-[(1-benzyl-1H-indol-3-yl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5511099.png)

![ethyl 4-(N,N-diethyl-beta-alanyl)-2-methyl-4H-thieno[2,3-b][1,4]benzothiazine-3-carboxylate](/img/structure/B5511111.png)
![N-1-adamantyl-3-oxo-2,11-diazatricyclo[7.3.1.0~2,7~]trideca-4,6-diene-11-carboxamide](/img/structure/B5511121.png)
![3-{[4-(1,3-thiazol-2-yl)-1-piperazinyl]methyl}-3-piperidinol dihydrochloride](/img/structure/B5511140.png)


![1-{1-[2-(3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl)-2-oxoethyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B5511168.png)

![4-{[3-(ethoxycarbonyl)-6-methyl-4-quinolinyl]amino}benzoic acid](/img/structure/B5511175.png)
![4-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5511182.png)